

Physical and chemical characteristics of KNaSO_4 .

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Potassium sodium sulfate

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An In-Depth Technical Guide to the Physical and Chemical Characteristics of **Potassium Sodium Sulfate** (KNaSO_4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **potassium sodium sulfate** (KNaSO_4). The information is compiled from crystallographic, spectroscopic, and thermal analysis studies, offering a foundational understanding for its application in various scientific fields. All quantitative data is summarized in structured tables for clarity, and detailed experimental protocols for key characterization techniques are provided.

Core Physical and Chemical Properties

Potassium sodium sulfate (KNaSO_4) is an inorganic double salt that has been identified both as a synthetic compound and as the mineral belomarinaite.^{[1][2]} Its properties are derived from the combination of potassium, sodium, and sulfate ions within a specific crystal lattice.

Property	Value / Description
Chemical Formula	KNaSO ₄
Molar Mass	158.16 g/mol
Appearance	Colorless, transparent prismatic crystals.[3][4]
Crystal System	Trigonal[3][4]
Common Mineral Name	Belomarinaite[2]

Crystallographic Data

The crystal structure of KNaSO₄ has been determined through single-crystal X-ray diffraction. It belongs to the trigonal crystal system with the space group P3m1.[2][3][4] The structure consists of sulfate tetrahedra linked by sodium and potassium cations, which occupy distinct crystallographic sites.[3][4]

Parameter	Value
Crystal System	Trigonal[3][4]
Space Group	P3m1[2][3][4]
Lattice Constant (a)	5.6066 (7) Å[3][4]
Lattice Constant (c)	7.177 (1) Å[3][4]
Unit Cell Volume (V)	195.45 (2) Å ³ [2]
Formula Units (Z)	2[3][4]
Calculated Density (Dx)	2.69 Mg/m ³ [3][4]

Vibrational Spectroscopy

Infrared and Raman spectroscopy are essential techniques for confirming the presence and coordination environment of the sulfate (SO₄²⁻) anion.[5] The vibrational modes of the sulfate ion in a crystalline environment provide a characteristic fingerprint. While a dedicated spectrum

for pure KNaSO_4 is not widely available, data from related K-Na-sulfate systems and individual sulfates allow for the assignment of characteristic vibrational modes.[6]

Vibrational Mode	Wavenumber Range (cm^{-1})	Technique	Description
ν_1 (A_1)	$\sim 993 \text{ cm}^{-1}$ [7]	Raman	Symmetric SO_4^{2-} Stretch (Strong)
ν_2 (E)	450 - 465 cm^{-1} [7][8]	Raman	Symmetric SO_4^{2-} Bend
ν_3 (T_2)	1100 - 1155 cm^{-1} [7][8]	IR, Raman	Asymmetric SO_4^{2-} Stretch
ν_4 (T_2)	615 - 650 cm^{-1} [7][8]	IR, Raman	Asymmetric SO_4^{2-} Bend

Thermal Properties

Thermal analysis provides insights into the stability, phase transitions, and decomposition of KNaSO_4 . The constituent salts, Na_2SO_4 and K_2SO_4 , are thermally stable, with high melting points of 884 °C and 1069 °C, respectively.[9][10] Potassium sulfate undergoes a reversible phase transition from an orthorhombic to a hexagonal form at approximately 586 °C.[10][11] The double salt KNaSO_4 is expected to be stable to high temperatures, with its thermal behavior being a function of the complex phase diagram of the Na_2SO_4 – K_2SO_4 system.[9]

Solubility

The solubility of KNaSO_4 is a critical parameter, particularly for applications in aqueous systems. While specific quantitative solubility data for the KNaSO_4 double salt as a function of temperature is not readily available in the cited literature, the solubility of its constituent salts, potassium sulfate and sodium sulfate, is well-documented. The solubility of these salts in a mixed solution is complex due to common ion effects and the potential formation of various hydrated phases.[12][13][14]

Salt	Solubility at 20°C (g/100 mL)	Solubility at 100°C (g/100 mL)
Potassium Sulfate (K_2SO_4)	~11.1[15]	~24.2[16]
Sodium Sulfate (Na_2SO_4)	~19.5	~42.7

Note: The solubility of sodium sulfate shows an unusual curve, peaking at 32.38 °C due to the transition between its hydrated (decahydrate) and anhydrous forms.[12][13]

Experimental Protocols

Synthesis of $KNaSO_4$ (High-Temperature Solid-State Method)

This protocol is based on the method described for synthesizing crystalline $KNaSO_4$. [3][4]

- **Preparation of Reactants:** Equimolar amounts of anhydrous potassium sulfate (K_2SO_4) and anhydrous sodium sulfate (Na_2SO_4) powders are thoroughly mixed and ground in an agate mortar to ensure homogeneity.
- **Heating:** The powdered mixture is transferred to a platinum crucible.
- **Calcination:** The crucible is placed in a high-temperature furnace and heated to 1273 K (1000 °C).
- **Dwell Time:** The mixture is held at 1273 K for a minimum of 2 hours to ensure complete reaction and crystallization.
- **Cooling:** The furnace is slowly cooled to room temperature to allow for the formation of well-defined, colorless, and transparent prismatic crystals of $KNaSO_4$.
- **Sample Recovery:** The resulting crystalline product is recovered from the crucible for subsequent characterization.

X-Ray Diffraction (XRD) Analysis

This protocol outlines the general procedure for the structural characterization of powdered crystalline KNaSO_4 .

- **Sample Preparation:** A small amount of the synthesized KNaSO_4 crystals is finely ground into a homogeneous powder using an agate mortar and pestle.
- **Mounting:** The powder is packed into a sample holder, ensuring a flat, level surface.
- **Instrumentation:** A powder X-ray diffractometer equipped with a $\text{Cu K}\alpha$ radiation source ($\lambda = 1.5406 \text{ \AA}$) is used.
- **Data Collection:** The XRD pattern is recorded over a 2θ range (e.g., $10\text{-}80^\circ$) with a defined step size and scan speed.
- **Data Analysis:** The resulting diffractogram is analyzed to identify the crystalline phases present by comparing peak positions and intensities with standard diffraction patterns from databases (e.g., ICDD). The lattice parameters are refined using appropriate software (e.g., Rietveld refinement).

Thermal Analysis (TGA/DSC)

This protocol describes the characterization of the thermal stability and phase transitions of KNaSO_4 .

- **Sample Preparation:** A small, accurately weighed amount of the KNaSO_4 sample (typically 5-10 mg) is placed into an appropriate crucible (e.g., alumina or platinum).
- **Instrumentation:** A simultaneous thermal analyzer (STA) capable of performing both thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is used.
- **Experimental Conditions:**
 - The sample is heated from ambient temperature to a temperature above its expected decomposition or melting point (e.g., 1100°C) at a constant heating rate (e.g., 10°C/min).
 - The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent side reactions.

- Data Analysis:
 - The TGA curve (mass vs. temperature) is analyzed to identify temperatures at which mass loss occurs, indicating decomposition.
 - The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) or decomposition events.

Vibrational Spectroscopy (FTIR/Raman)

This protocol details the general procedure for obtaining the vibrational spectra of KNaSO_4 .

A. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small amount of powdered KNaSO_4 (1-2 mg) is mixed with ~200 mg of dry potassium bromide (KBr) powder. The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- Data Collection: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the mid-infrared range (e.g., $4000\text{--}400\text{ cm}^{-1}$) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is also collected for correction.
- Data Analysis: The resulting absorbance spectrum is analyzed to identify the characteristic vibrational bands of the sulfate group.

B. Raman Spectroscopy

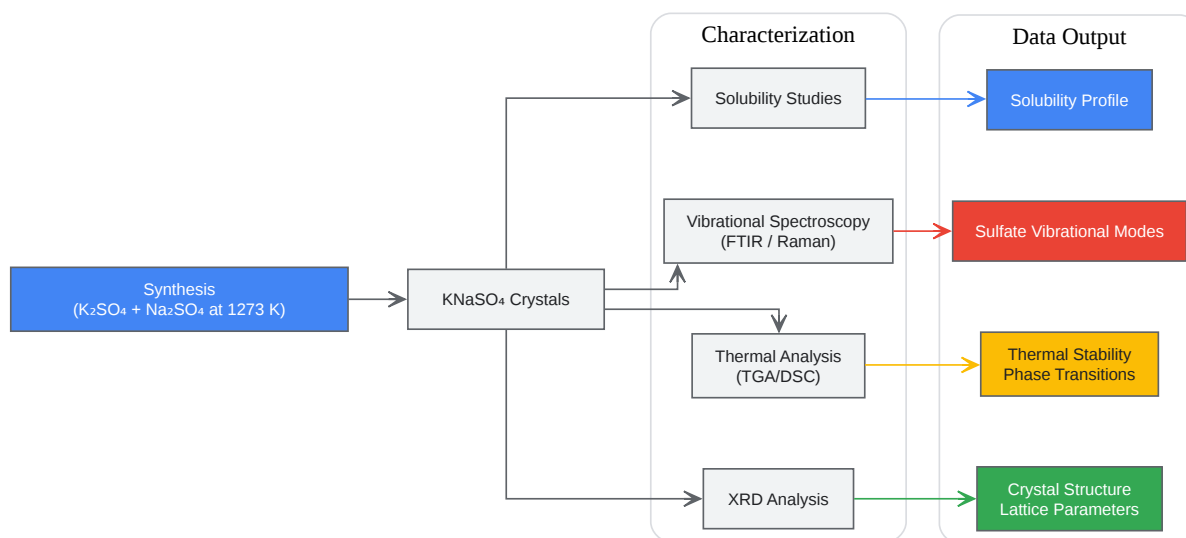
- Sample Preparation: A small amount of the crystalline or powdered KNaSO_4 sample is placed on a microscope slide or in a capillary tube.
- Data Collection: The sample is placed under a Raman microscope. A laser of a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample. The scattered light is collected and analyzed by the spectrometer. The spectrum is typically recorded over a Raman shift range of $200\text{--}1200\text{ cm}^{-1}$ to observe the key sulfate vibrational modes.

- **Data Analysis:** The resulting intensity vs. Raman shift spectrum is analyzed to identify the characteristic vibrational modes, particularly the strong symmetric stretching mode (ν_1) of the sulfate anion.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of KNaSO_4 .

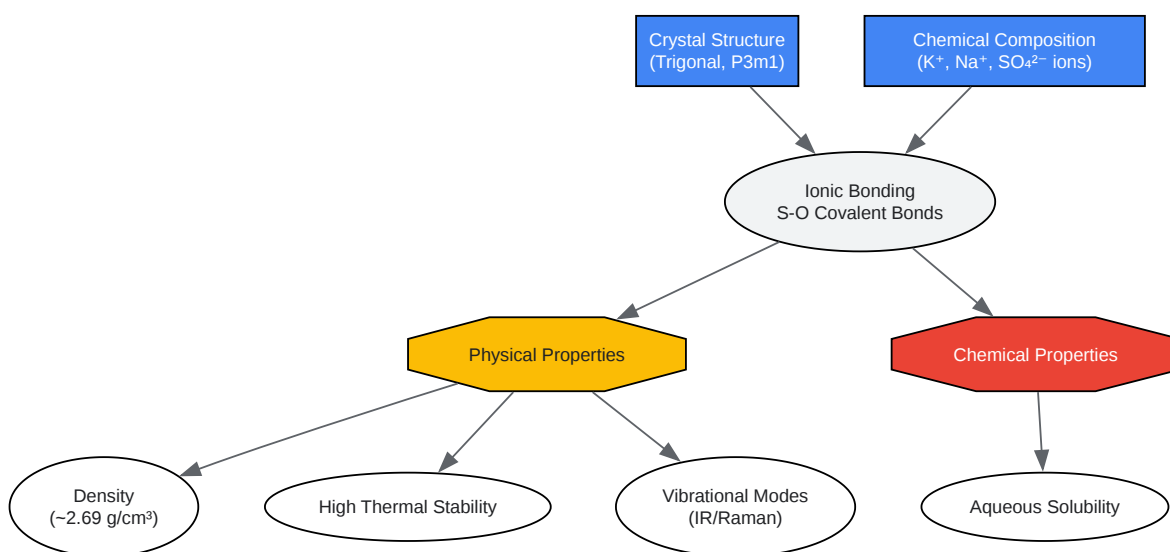


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Caption: Experimental workflow for KNaSO_4 synthesis and characterization.

Property Relationships

This diagram illustrates the logical relationship between the fundamental structure of KNaSO_4 and its macroscopic physical and chemical properties.



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Caption: Relationship between KNaSO_4 structure and its properties.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]

- 3. [PDF] Raman study of cation effect on sulfate vibration modes in solid state and in aqueous solutions | Semantic Scholar [semanticscholar.org]
- 4. Potassium sulfate [webbook.nist.gov]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. repositorio.ufop.br [repositorio.ufop.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. Temperature-dependent solubility transition of Na_2SO_4 in water and the effect of NaCl therein: solution structures and salt water dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of KNaSO_4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096148#physical-and-chemical-characteristics-of-knaso]

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